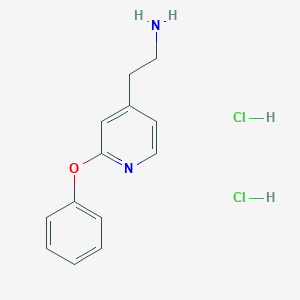

![molecular formula C11H10N2O B2619297 1,3-Dihydrofuro[3,4-b]quinolin-9-amine CAS No. 2361634-08-2](/img/structure/B2619297.png)

1,3-Dihydrofuro[3,4-b]quinolin-9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,3-Dihydrofuro[3,4-b]quinolin-9-amine derivatives can be achieved via a domino reduction approach . This involves the reaction of o-arylalkynyl quinoline aldehydes with Na2S·9H2O . Another method involves the TBAB-catalyzed nucleophilic addition/cyclization reaction of o-arylalkynylquinoline aldehydes with trimethyl trifluoromethyl silane, cesium fluoride, and water .Molecular Structure Analysis

The molecular weight of this compound is 186.21 . The InChI code is 1S/C11H10N2O/c12-10-7-3-1-2-4-8(7)13-9-5-6-14-11(9)10/h1-4H,5-6H2,(H2,12,13) .Chemical Reactions Analysis

Quinoline and its hydrogenated derivatives, including this compound, can undergo various transformations. These include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Mechanism of Action

Target of Action

They have been reported as potential antitumor agents , indicating that their targets could be proteins or enzymes involved in cell cycle regulation and apoptosis.

Mode of Action

Quinoline-containing compounds are known to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . It’s plausible that 1,3-Dihydrofuro[3,4-b]quinolin-9-amine may exhibit similar interactions with its targets.

Biochemical Pathways

These may include pathways related to cell cycle regulation, apoptosis, angiogenesis, cell migration, and nuclear receptor signaling .

Result of Action

Based on the known effects of quinoline-based compounds, it can be inferred that the compound may induce cell cycle arrest, trigger apoptosis, inhibit angiogenesis, disrupt cell migration, and modulate nuclear receptor responsiveness .

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-Dihydrofuro[3,4-b]quinolin-9-amine in lab experiments include its unique structure, potential therapeutic applications, and various synthesis methods available. However, the limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1,3-Dihydrofuro[3,4-b]quinolin-9-amine. One potential area of study is its potential use in combination with other compounds for cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various areas such as neurodegenerative diseases and infectious diseases. Finally, more studies are needed to optimize the synthesis methods for this compound to improve its solubility and make it more accessible for research purposes.

In conclusion, this compound is a chemical compound with potential therapeutic applications in various areas such as cancer treatment, neurological disorders, and infectious diseases. Its unique structure and various synthesis methods available make it an interesting target for scientific research. However, more research is needed to fully understand its mechanism of action and optimize its synthesis methods.

Synthesis Methods

The synthesis of 1,3-Dihydrofuro[3,4-b]quinolin-9-amine can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde in the presence of an acid catalyst. Other methods include the use of microwave irradiation, palladium-catalyzed reactions, and one-pot synthesis.

Scientific Research Applications

1,3-Dihydrofuro[3,4-b]quinolin-9-amine has been shown to have potential therapeutic applications in various areas such as cancer treatment, neurological disorders, and infectious diseases. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial properties and can be used to treat infectious diseases caused by bacteria and viruses.

Safety and Hazards

The safety information available indicates that 1,3-Dihydrofuro[3,4-b]quinolin-9-amine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

1,3-dihydrofuro[3,4-b]quinolin-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11-7-3-1-2-4-9(7)13-10-6-14-5-8(10)11/h1-4H,5-6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTPJTGQDNDXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3N=C2CO1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-Methoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2619214.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2619215.png)

![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2619219.png)

![N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B2619221.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide](/img/structure/B2619223.png)

![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)

![2-Amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2619233.png)

![[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2619234.png)

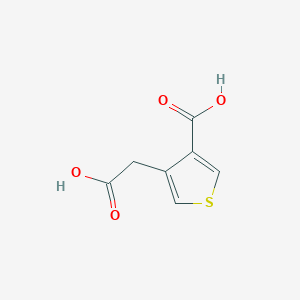

![2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid](/img/structure/B2619237.png)